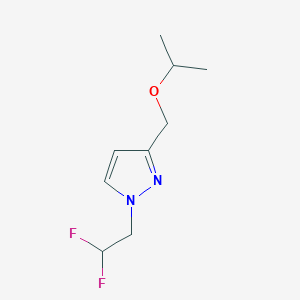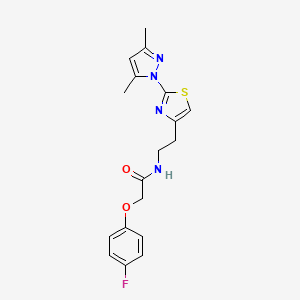
4-Bromo-5-(methoxymethyl)-1-methyltriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(methoxymethyl)-1-methyltriazole is a chemical compound with the molecular formula C5H8BrN3O It belongs to the class of triazoles, which are five-membered ring compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(methoxymethyl)-1-methyltriazole typically involves the bromination of a suitable precursor triazole compound. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, while also ensuring safety and scalability. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 4-Bromo-5-(methoxymethyl)-1-methyltriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydrotriazoles.
科学的研究の応用
4-Bromo-5-(methoxymethyl)-1-methyltriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-5-(methoxymethyl)-1-methyltriazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxymethyl group may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
類似化合物との比較
1-Methyl-1H-1,2,3-triazole: Lacks the bromine and methoxymethyl groups, making it less reactive in certain substitution reactions.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the methoxymethyl group, affecting its chemical properties and reactivity.
5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole: Lacks the bromine atom, which influences its reactivity in halogenation reactions.
Uniqueness: 4-Bromo-5-(methoxymethyl)-1-methyltriazole is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)5(6)7-8-9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOZLLKWIRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B2623082.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide](/img/structure/B2623083.png)



![2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride](/img/structure/B2623090.png)

![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]benzamide](/img/structure/B2623093.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

